N-(2-chlorophenyl)-2-[(3-chlorophenyl)sulfinyl]acetamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(3-chlorophenyl)sulfinylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2S/c15-10-4-3-5-11(8-10)20(19)9-14(18)17-13-7-2-1-6-12(13)16/h1-8H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIYXMALYYITQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CS(=O)C2=CC(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-[(3-chlorophenyl)sulfinyl]acetamide typically involves the reaction of 2-chlorobenzoyl chloride with 3-chlorophenylsulfinylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-[(3-chlorophenyl)sulfinyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of sulfinylacetamides exhibit promising anticancer properties. For instance, compounds similar to N-(2-chlorophenyl)-2-[(3-chlorophenyl)sulfinyl]acetamide have shown inhibitory effects on various cancer cell lines, including breast carcinoma (MCF-7) and lung carcinoma (A549) cells. Notably, structure-activity relationship analyses reveal that modifications to the phenyl ring can enhance biological activity significantly .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | TBD | |
| Compound A (related derivative) | A549 | 12.57 | |
| Compound B (related derivative) | HepG2 | 10.28 |
Neuropharmacological Potential
This compound and its analogs have been investigated for their effects on cognitive enhancement and neuroprotection. Studies indicate that certain derivatives may exhibit stimulant properties comparable to established drugs like modafinil, thus positioning them as candidates for further exploration in cognitive disorder treatments .
Industrial Applications
In addition to its biological significance, this compound has potential applications in industrial chemistry. Its unique structural characteristics make it suitable for use in synthesizing other complex organic compounds, particularly in pharmaceutical development and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-[(3-chlorophenyl)sulfinyl]acetamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfinyl group can participate in various chemical interactions, including hydrogen bonding and coordination with metal ions, which can influence the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations :
- Sulfinyl vs. Sulfanyl derivatives (e.g., ) lack the oxygen atom, reducing polarity.
- Substituent Positions : Analog 5RH2 has a 3-chlorophenyl group on the acetamide carbon, whereas the target compound places it on the sulfinyl group. Such positional differences alter steric and electronic interactions in biological systems.
- Heterocyclic Additions : Thiadiazole-containing analogs (e.g., ) exhibit higher melting points and distinct solubility profiles due to aromatic heterocycles.
Antiviral Activity (SARS-CoV-2 Main Protease Inhibition):
- 5RH2 : Demonstrated binding affinity (−22 kcal/mol) to SARS-CoV-2 protease via pyridine ring interactions with HIS163 and ASN142.
- Target Compound : The sulfinyl group may enhance binding through hydrogen bonding, similar to pyridine-based inhibitors.
Anti-Inflammatory Activity:
- Compound 74 : N-(3-Chlorophenyl)-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide showed potent activity, attributed to the thiazolidinedione core.
- Target Compound : The sulfinyl group could modulate COX-2 inhibition, though this requires experimental validation.
Anticonvulsant Potential:
Challenges and Opportunities
- Chirality : The sulfinyl group introduces a stereocenter, necessitating enantioselective synthesis for pharmaceutical applications.
- Metabolic Stability : Sulfonyl analogs (e.g., ) may exhibit longer half-lives than sulfinyl derivatives due to resistance to oxidation.
- Diverse Applications : Structural flexibility (e.g., adding heterocycles or varying substituents ) allows tuning for specific therapeutic targets.
Biological Activity
N-(2-chlorophenyl)-2-[(3-chlorophenyl)sulfinyl]acetamide is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a sulfinyl group attached to an acetamide backbone, with chlorophenyl substituents that contribute to its chemical reactivity. Its molecular formula is CHClNOS, and it has a CAS number of 339107-17-4. The presence of halogen atoms enhances its stability and potential interactions with biological targets.
The biological activity of this compound is thought to arise from its ability to interact with specific enzymes or receptors within biological systems. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This compound may also influence cellular pathways related to oxidative stress and apoptosis, contributing to its observed biological effects.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics. The compound's structure-activity relationship (SAR) suggests that the presence of the sulfinyl group significantly enhances its antimicrobial properties compared to other similar compounds .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 12.5 | Staphylococcus aureus |
| Ketoconazole | 12.5 | Positive Control |
Anticancer Activity
Studies have also explored the anticancer potential of this compound. Preliminary data suggest that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress modulation and enzyme inhibition. Further investigation is needed to elucidate the specific pathways involved and to assess its efficacy in vivo.
Case Studies and Research Findings
- Stimulatory Effects : A comparative study assessed the stimulatory effects of various analogues of modafinil, including this compound. Although not tested directly, related compounds showed promising wakefulness-promoting effects in animal models, indicating potential applications in cognitive enhancement .
- Mechanistic Insights : Research has indicated that the compound interacts with neurotransmitter transporters, particularly dopamine transporters (DAT), suggesting a role in modulating dopaminergic activity. This interaction may provide insights into its potential use in treating disorders such as ADHD or narcolepsy .
Q & A
Q. What are the key considerations for synthesizing N-(2-chlorophenyl)-2-[(3-chlorophenyl)sulfinyl]acetamide?
To synthesize this sulfinyl-containing compound, focus on optimizing reaction conditions such as temperature, solvent choice, and reaction time. Controlled oxidation of the sulfanyl precursor (e.g., using hydrogen peroxide or meta-chloroperbenzoic acid) is critical to achieve the sulfinyl group while avoiding over-oxidation to sulfone derivatives. Purification via recrystallization or column chromatography ensures product purity. Analytical techniques like NMR and HPLC are essential for monitoring reactions .
Q. How can the molecular structure of this compound be confirmed using crystallography?
Single-crystal X-ray diffraction with SHELXL refinement is the gold standard for structural confirmation. SHELX programs are robust for resolving bond lengths, angles, and stereochemistry, even with high-resolution or twinned data. Ensure proper crystal mounting and data collection parameters (e.g., radiation wavelength, detector distance) to minimize noise .
Q. What analytical methods are recommended for assessing purity and structural integrity?
Use a combination of:
- ¹H/¹³C NMR : To verify functional groups and connectivity.
- HPLC : For quantitative purity assessment (≥95% ideal for research).
- Mass Spectrometry (MS) : To confirm molecular weight.
- FT-IR : To identify sulfinyl (S=O) stretching vibrations (~1030–1060 cm⁻¹) .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., disorder or twinning) be resolved?
For disordered structures, use SHELXL's PART instruction to model alternative conformations. For twinned data, apply twin law refinement (e.g., HKLF5 format) and validate with R-factor metrics. Cross-validate with spectroscopic data (NMR) to resolve ambiguities in atomic positions .
Q. What strategies are effective for designing analogs to study structure-activity relationships (SAR)?
- Core Modifications : Replace the chlorophenyl groups with fluorophenyl or methylphenyl to assess electronic effects.
- Sulfinyl/Sulfonyl Comparison : Synthesize the sulfone derivative to evaluate oxidation state impact on bioactivity.
- Bioisosteric Replacement : Substitute the acetamide moiety with urea or thiourea to probe hydrogen-bonding interactions .
Q. What methodologies are used to evaluate the compound’s biological activity in preclinical research?
- In Vitro Assays :
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
- Target Identification : Molecular docking with proteins (e.g., kinases) using AutoDock Vina.
- Metabolic Stability : Liver microsome assays to assess CYP450-mediated degradation .
Q. How does the sulfinyl group’s reactivity influence stability under varying pH and temperature conditions?
The sulfinyl group is prone to reduction or oxidation. Perform accelerated stability studies:
- pH Stability : Incubate in buffers (pH 1–13) and monitor degradation via HPLC.
- Thermal Stability : Store at 40–60°C and analyze decomposition products (e.g., sulfanyl or sulfone derivatives).
- Light Sensitivity : Conduct photostability tests under ICH Q1B guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
